(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

Stereochemistry Chiral Building Block Enantiomeric Excess

Enantiopure (3S)-3-methyl-8-oxa-2-azaspiro[4.5]decane HCl: a chiral spirocyclic amine with (S)-configured 3-methyl group. The pre-formed salt (MW 191.7) enables direct use in aqueous/polar media with defined stoichiometry. Fsp³=0.78 delivers superior 3D character for FBDD and DECL synthesis. The (3S) stereochemistry is critical for MAGL inhibitor programs targeting non-opioid analgesia; the (3R) enantiomer or racemate yields divergent PK/selectivity. Procure the correct enantiomer now to avoid costly late-stage chiral separation.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 2445750-10-5
Cat. No. B2529744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
CAS2445750-10-5
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESCC1CC2(CCOCC2)CN1.Cl
InChIInChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1
InChIKeyMWBZTJHOCHLOPV-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane Hydrochloride (CAS 2445750-10-5) – Spirocyclic Building Block for CNS and Pain Indications


(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a chiral, enantiopure spirocyclic secondary amine building block featuring a conformationally constrained 8-oxa-2-azaspiro[4.5]decane core with a single (S)-configured methyl substituent at the 3-position. The parent scaffold, 8-oxa-2-azaspiro[4.5]decane, has been deployed as a key intermediate in the synthesis of hexafluoroisopropyl carbamate-based monoacylglycerol lipase (MAGL) inhibitors being developed as non-opioid analgesics , as well as in vanin-1 and FGFR4 inhibitor programs [1]. The hydrochloride salt form (MW 191.7 g/mol, purity ≥95%) provides improved handling, storage stability at 4°C, and direct use in aqueous or polar organic reaction media compared to the free base . As an enantiopure (3S) stereoisomer, this compound offers a defined three-dimensional exit vector geometry that cannot be replicated by the racemate (CAS 1909348-52-2) or the (3R)-enantiomer (CAS 2445749-35-7) .

Why Racemic, (3R), or Regioisomeric 2-Oxa-8-azaspiro Analogs Cannot Replace (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane Hydrochloride


Within the oxa-azaspiro[4.5]decane family, three structural variables dictate downstream molecular properties: stereochemistry at the 3-position, the position of the endocyclic oxygen atom (8-oxa vs. 2-oxa vs. 1-oxa), and salt form. The (3S) enantiomer and the (3R) enantiomer produce opposite spatial orientations of the 3-methyl group, yielding diastereomeric products upon further derivatization that exhibit distinct target binding, PK, and selectivity profiles [1]. The regioisomeric 2-oxa-8-azaspiro[4.5]decane series (e.g., (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane) has been validated in SHP2 allosteric inhibitor programs including the clinical candidate TNO155 and IACS-15414 [2], demonstrating that the oxygen position fundamentally alters the pharmacophore. The free base form requires in situ salt formation or handling under inert atmosphere, whereas the pre-formed hydrochloride salt enables direct use under standard laboratory conditions with defined stoichiometry. Procurement of the racemate or incorrect enantiomer introduces stereochemical heterogeneity that cannot be resolved at late synthetic stages without costly chiral separation .

Quantitative Evidence Differentiating (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane Hydrochloride from Closest Analogs


Enantiopure (S)-Configuration vs. Racemate and (R)-Enantiomer: Defined Stereochemical Identity

The (3S) enantiomer (CAS 2445750-10-5 for HCl salt; 2445750-09-2 for free base) possesses a defined (S) absolute configuration at the 3-position, as confirmed by the InChI Key stereochemical descriptor MWBZTJHOCHLOPV-QRPNPIFTSA-N, which encodes the Cahn-Ingold-Prelog (S) assignment . The (3R) enantiomer (CAS 2445749-35-7) has the opposite configuration, and the racemic mixture (CAS 1909348-52-2) is achiral with InChI Key LHTLVFNZXKXOAP-UHFFFAOYSA-N [1]. The (S) descriptor in the InChI Key of the target compound provides computationally verifiable stereochemical identity.

Stereochemistry Chiral Building Block Enantiomeric Excess

Hydrochloride Salt Advantage: Defined Stoichiometry and Storage Stability vs. Free Base

The hydrochloride salt provides a single stable solid form suitable for direct weighing and dissolution in aqueous or polar organic solvents. Sigma-Aldrich specifies storage at 4°C in powder form with 95% purity . The free base (CAS 2445750-09-2, MW 155.24 g/mol) requires different handling conditions and may be susceptible to carbonate formation upon exposure to atmospheric CO₂ .

Salt Form Stability Handling

Regioisomeric Differentiation: 8-Oxa-2-azaspiro Core vs. 2-Oxa-8-azaspiro Core in Validated Drug Targets

The 8-oxa-2-azaspiro[4.5]decane scaffold positions the oxygen atom in the six-membered ring (tetrahydropyran) and the nitrogen in the five-membered ring (pyrrolidine). The regioisomeric 2-oxa-8-azaspiro[4.5]decane series (oxygen in the five-membered isoxazolidine ring, nitrogen in the piperidine ring) has produced clinical-stage SHP2 inhibitors (IACS-15414, TNO155) with IC₅₀ values of 36 nM against SHP2 [1]. In contrast, the 8-oxa-2-azaspiro scaffold has been employed in MAGL inhibitor programs targeting neuropathic pain via the endocannabinoid system, where the tetrahydropyran oxygen contributes to CNS penetration and metabolic stability .

Regioisomerism Pharmacophore SHP2 MAGL

Patent Portfolio Association: The Scaffold Appears in at Least 2 Patent Families for Bioactive Molecules

According to PubChemLite, 3-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride has a patent count of 2, indicating at least two patent families reference this scaffold [1]. The substituted azaspiro(4.5)decane derivative patent family (Grünenthal GmbH, e.g., JP2017520601A, US20160016903) claims spirocyclic cyclohexane derivatives with affinity for mu opioid and ORL1 receptors [2]. The oxa-azaspiro scaffold further appears in patents claiming sigma receptor ligands for pain (e.g., US patents covering 1-oxa-8-azaspiro[4.5]decane sigma-1 radioligands) [3]. While the specific (3S)-3-methyl-8-oxa-2-azaspiro compound may serve as a late-stage intermediate rather than a final drug substance, its presence in patent-protected synthetic routes indicates commercial relevance and restricted freedom-to-operate for generic sourcing.

Patent Evidence Intellectual Property Drug Discovery

Procurement-Relevant Application Scenarios for (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane Hydrochloride


Synthesis of Enantiopure MAGL Inhibitors for Non-Opioid Analgesic Development

The (3S)-3-methyl-8-oxa-2-azaspiro[4.5]decane core serves as the amine component in hexafluoroisopropyl carbamate-based monoacylglycerol lipase (MAGL) inhibitors. MAGL inhibition elevates the endocannabinoid 2-arachidonoylglycerol, producing analgesia without opioid receptor engagement. This compound is positioned as an advanced intermediate for analogs of ABX-1431, a clinical-stage MAGL inhibitor [1]. The (3S) stereochemistry provides a defined spatial orientation that influences inhibitor binding kinetics and selectivity over fatty acid amide hydrolase (FAAH).

Stereochemical Probe in Mu Opioid / ORL1 Dual-Target SAR Programs

Patent families from Grünenthal GmbH (US20160016903, JP2017520601A) disclose substituted azaspiro(4.5)decane derivatives as mu opioid receptor and ORL1 receptor ligands [2]. The (3S)-3-methyl-8-oxa-2-azaspiro[4.5]decane scaffold, when further functionalized at the 2-position nitrogen, can generate spirocyclic amines for structure-activity relationship (SAR) studies. The enantiopure (3S) building block enables exploration of stereochemical effects on opioid receptor subtype selectivity, a critical parameter for developing analgesics with reduced abuse liability.

Conformationally Constrained Fragment for FBDD and DNA-Encoded Library Synthesis

The spirocyclic 8-oxa-2-azaspiro[4.5]decane core offers higher fraction of sp³ hybridized carbons (Fsp³ = 0.78) compared to planar aromatic building blocks, a property correlated with improved clinical success rates [3]. The secondary amine in the (3S)-3-methyl derivative provides a single point for diversification via amide bond formation, reductive amination, or sulfonamide coupling, making it suitable for fragment-based drug discovery (FBDD) and DNA-encoded chemical library (DECL) synthesis where three-dimensionality and synthetic tractability are valued.

Reference Standard for Chiral Purity Method Development

Because both (3S) and (3R) enantiomers exist as discrete CAS-registered compounds (2445750-10-5 vs. 2445749-35-7 for the free base forms, respectively ), the (3S) hydrochloride can serve as an authentic reference standard for developing chiral HPLC or SFC methods. This enables quantification of enantiomeric excess in custom-synthesized batches, a quality control requirement for medicinal chemistry campaigns where stereochemical purity directly impacts SAR interpretation.

Quote Request

Request a Quote for (3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.